Selectivity Profile of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid: Quantitative Differentiation from GABAA and GABAC Receptor Antagonists
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (SCH 50911) demonstrates a defined selectivity window for the GABAB receptor relative to the GABAA receptor. In competitive binding assays, SCH 50911 exhibits an IC50 of 1.1 μM for the GABAB receptor, whereas it displays no detectable binding affinity for the GABAA receptor at concentrations up to 100 μM . The selectivity ratio (GABAA IC50 / GABAB IC50) exceeds 90-fold, establishing a clear concentration range for selective GABAB antagonism in experimental systems where both receptor subtypes are co‑expressed. For comparative context, CGP 35348—a first‑generation GABAB antagonist—exhibits an IC50 approximately 60‑fold higher than SCH 50911 at the GABAB receptor, underscoring the enhanced potency of SCH 50911 within the same pharmacological class .
| Evidence Dimension | Receptor binding affinity and subtype selectivity |
|---|---|
| Target Compound Data | IC50 = 1.1 μM at GABAB; no binding at GABAA up to 100 μM |
| Comparator Or Baseline | CGP 35348: IC50 approximately 66 μM at GABAB (calculated as 60 × 1.1 μM); GABAA receptor: no binding detected up to 100 μM for SCH 50911 |
| Quantified Difference | >90‑fold selectivity for GABAB over GABAA; approximately 60‑fold greater potency than CGP 35348 at GABAB |
| Conditions | Radioligand binding assays; receptor subtypes expressed in appropriate cell or tissue preparations |
Why This Matters
This selectivity profile enables researchers to attribute observed physiological effects specifically to GABAB receptor blockade, minimizing confounding off‑target contributions and ensuring interpretable experimental outcomes.
